8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine
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Overview
Description
8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold. Industrial production methods often utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the functionalization of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is used in the development of new materials for industrial applications .
Mechanism of Action
The mechanism of action of 8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine can be compared to other similar compounds, such as 6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine and 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine . These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific bromine and methyl substitutions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10BrN3 |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
8-bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C9H10BrN3/c1-5-6(2)13-4-7(11)3-8(10)9(13)12-5/h3-4H,11H2,1-2H3 |
InChI Key |
LKMZPBJYSWBNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)Br)N)C |
Origin of Product |
United States |
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